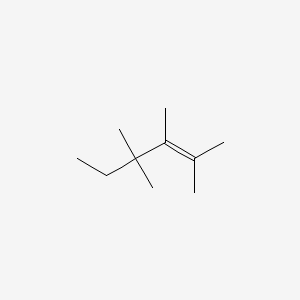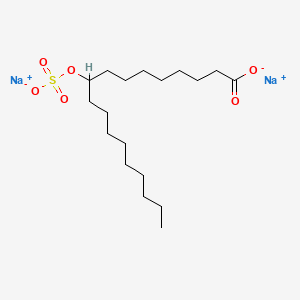
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is a complex organometallic compound It consists of a titanium center coordinated with three 6-aminohexanoato ligands and one 2-propanolato ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 6-aminohexanoic acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
TiCl4+3C6H13NO2+C3H8O→Ti(C6H13NO2)3(C3H8O)+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and precise control of reaction parameters are crucial for the successful industrial synthesis of this compound.
化学反应分析
Types of Reactions
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium dioxide, while reduction could yield lower oxidation state titanium complexes.
科学研究应用
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用机制
The mechanism of action of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- involves its interaction with molecular targets through coordination chemistry. The titanium center can form bonds with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the reaction.
相似化合物的比较
Similar Compounds
- Titanium, tris(6-aminohexanoato-kappaO)(ethanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(methanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(butanolato)-, (T-4)
Uniqueness
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of 2-propanolato ligand, in particular, influences its solubility, stability, and catalytic activity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
68443-51-6 |
|---|---|
分子式 |
C21H43N3O7Ti |
分子量 |
497.4 g/mol |
IUPAC 名称 |
6-aminohexanoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C6H13NO2.C3H7O.Ti/c3*7-5-3-1-2-4-6(8)9;1-3(2)4;/h3*1-5,7H2,(H,8,9);3H,1-2H3;/q;;;-1;+4/p-3 |
InChI 键 |
WYRBCGYPOHPIHO-UHFFFAOYSA-K |
规范 SMILES |
CC(C)[O-].C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)
![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)

![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)





